

YU142670: A Technical Guide to its Role in Phosphoinositide Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YU142670**
Cat. No.: **B15574990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol polyphosphate 5-phosphatases OCRL (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). These enzymes play a crucial role in phosphoinositide metabolism, primarily by hydrolyzing the 5-phosphate from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). By inhibiting OCRL and INPP5B, **YU142670** leads to an accumulation of PI(4,5)P₂ at the plasma membrane, thereby modulating a variety of cellular processes including actin cytoskeleton dynamics, membrane trafficking, and autophagy. This technical guide provides a comprehensive overview of **YU142670**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on phosphoinositide signaling pathways.

Introduction to Phosphoinositide Metabolism and the Role of 5-Phosphatases

Phosphoinositides are a class of minor phospholipids that are critical signaling molecules in eukaryotic cells. The phosphorylation and dephosphorylation of the inositol headgroup of phosphatidylinositol (PI) at the 3, 4, and 5 positions generate a variety of phosphoinositide species, each with distinct subcellular localizations and effector proteins. The spatial and

temporal regulation of phosphoinositide levels is tightly controlled by a suite of kinases and phosphatases.

Inositol polyphosphate 5-phosphatases are a family of enzymes that specifically hydrolyze the 5-phosphate from the inositol ring of their substrates. Two prominent members of this family are OCRL and its close homolog INPP5B. These enzymes primarily convert PI(4,5)P₂ to phosphatidylinositol 4-phosphate (PI4P), thereby regulating the cellular levels of PI(4,5)P₂. Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder, Lowe syndrome, and Dent disease 2, highlighting its importance in cellular function.

YU142670: A Selective Inhibitor of OCRL and INPP5B

YU142670 has been identified as a selective inhibitor of both OCRL and INPP5B. It directly targets the catalytic domain of these enzymes, leading to a competitive inhibition of their phosphatase activity. This selectivity profile makes **YU142670** a valuable tool for studying the specific roles of OCRL and INPP5B in cellular processes and a potential starting point for the development of therapeutics targeting phosphoinositide metabolism.

Quantitative Data

The inhibitory activity and binding affinity of **YU142670** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Enzyme	Substrate	IC ₅₀ (μM)	Reference
OCRL1/INPP5F	PI(4,5)P ₂	0.71	[1]
OCRL2/INPP5B	PI(4,5)P ₂	1.78	[1]
OCRL2/INPP5B	PI3P	0.53	[1]

Protein	Ligand	Association Constant (K _a) (M ⁻¹)	Reference
INPP5B (catalytic domain)	YU142670	2.35 x 10 ⁵ ± 8.744 x 10 ⁴	[2]

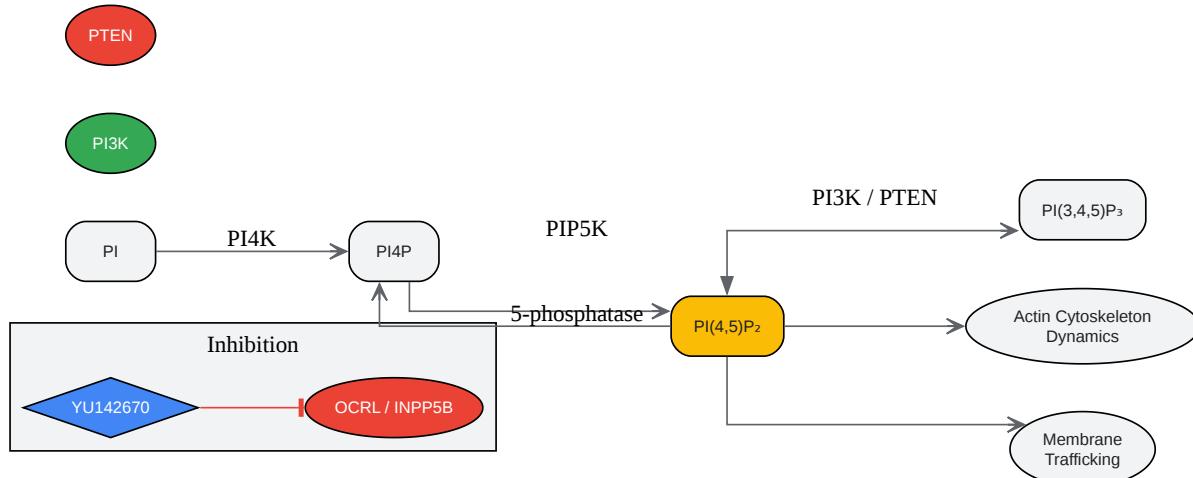
Selectivity Profile

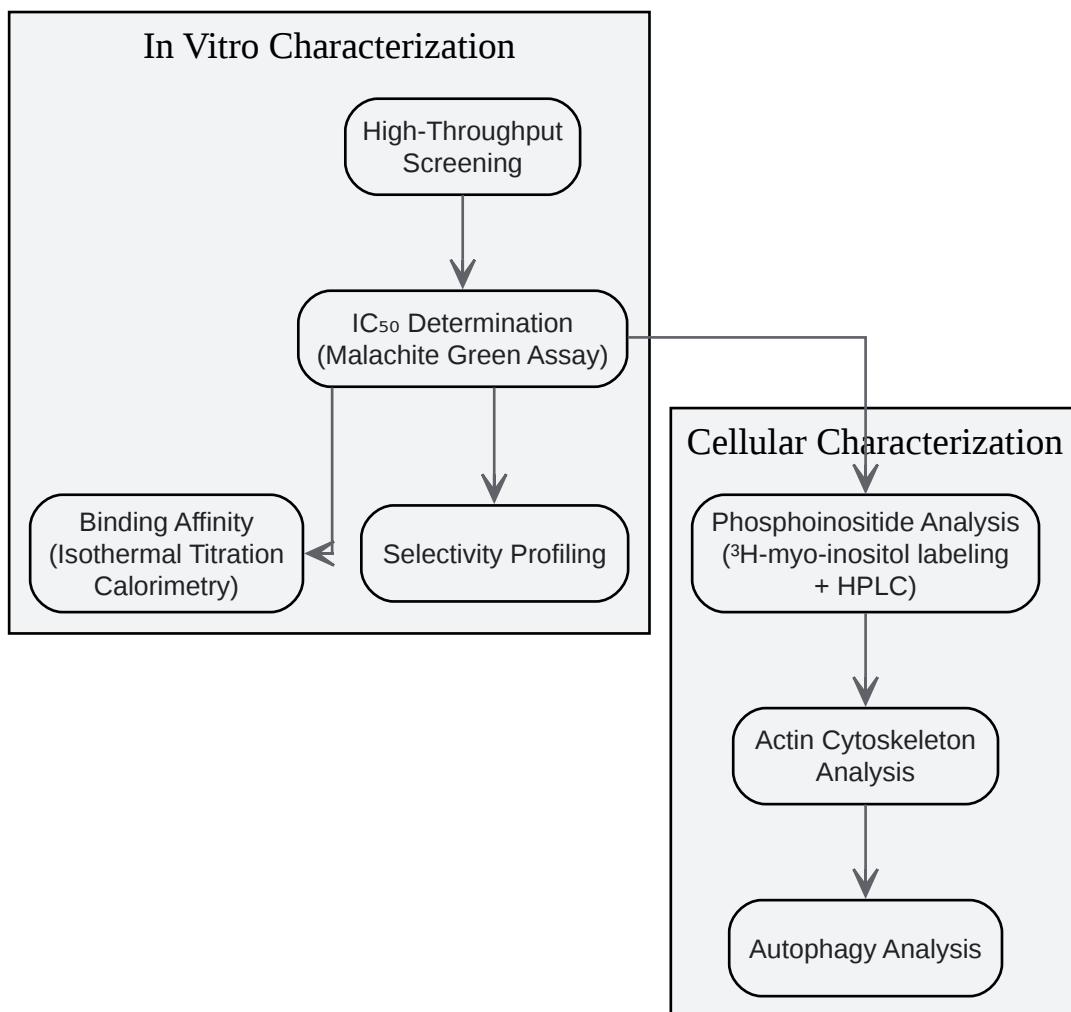
YU142670 exhibits high selectivity for OCRL and INPP5B. It has been shown to have no significant inhibitory activity against other related phosphatases at concentrations where it potently inhibits OCRL and INPP5B.

Table 2: Selectivity Profile of **YU142670**

Enzyme	Effect	Reference
INPP5A	No effect	[1]
INPP5E	No effect	[1]
PTEN	No effect	[1]
SHP1	No effect	[1]
Shrimp Alkaline Phosphatase	No effect	[1]
Sphingomyelinase	No effect	[1]
SYNJ1	No effect	[1]

Mechanism of Action and Cellular Effects


By inhibiting OCRL and INPP5B, **YU142670** disrupts the normal hydrolysis of PI(4,5)P₂, leading to its accumulation at the plasma membrane. This is evidenced by an increased PI(4,5)P₂/PI4P ratio in cells treated with the compound.[\[2\]](#) The elevated levels of PI(4,5)P₂ have several downstream consequences:


- **Actin Cytoskeleton Remodeling:** PI(4,5)P₂ is a key regulator of the actin cytoskeleton. Increased levels of PI(4,5)P₂ promote actin nucleation and the formation of membrane ruffles.[\[1\]](#)
- **Autophagy:** **YU142670** treatment leads to an accumulation of autophagosomes, suggesting a role for OCRL and PI(4,5)P₂ metabolism in the regulation of autophagosome-lysosome fusion.[\[1\]](#)

Signaling Pathways and Experimental Workflows

Phosphoinositide Metabolism Pathway

The following diagram illustrates the core phosphoinositide metabolism pathway, highlighting the central role of PI(4,5)P₂ and the points of intervention by OCRL/INPP5B and their inhibitor, **YU142670**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YU142670 = 98 HPLC 133847-06-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [YU142670: A Technical Guide to its Role in Phosphoinositide Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574990#yu142670-and-its-role-in-phosphoinositide-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com